3-Deoxy-3-fluoro-D-galactose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

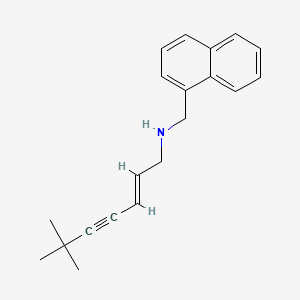

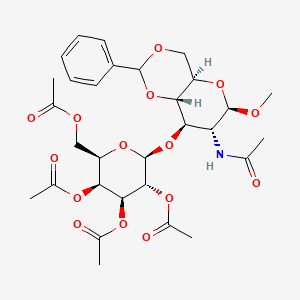

3-Deoxy-3-fluoro-D-galactose (3-D-F-Galactose) is a synthetic sugar molecule that has been used in a variety of scientific research applications. It is a fluorinated derivative of D-galactose, a naturally occurring sugar, and is a useful tool for the study of metabolic pathways and enzyme functions.

Wissenschaftliche Forschungsanwendungen

Molecular Recognition Studies

Fluorinated carbohydrates like 3-Deoxy-3-fluoro-D-galactose are used as chemical probes for molecular recognition studies . The specific structural, conformational, stability, reactivity, and interaction features of fluorinated sugars are described, as well as their applications as probes and in chemical biology .

Drug Discovery

Fluorine-containing glycomimetics, which include 3-Deoxy-3-fluoro-D-galactose, have been developed to overcome the limitations associated with natural carbohydrates . The fluorination of carbohydrates has emerged as a promising solution to dramatically enhance the metabolic stability, bioavailability, and protein-binding affinity of natural carbohydrates .

Glycan-Protein Interactions

Carbohydrate–protein binding is achieved by exploiting low-energy interactions (such as hydrogen bonding, salt bridges, and metal chelation), which cannot compensate for the high enthalpy cost of the desolvation of polar substrates and shallow protein-binding sites . Fluorinated carbohydrates like 3-Deoxy-3-fluoro-D-galactose can potentially provide new targets for disease treatment .

Biological Activities of Fluorinated Sugars

The biological activities of fluorinated sugars, including 3-Deoxy-3-fluoro-D-galactose, are being studied . These studies aim to understand the effects of fluorination on the physical, chemical, and biological characteristics of natural sugars .

Synthesis of Borylated D-Galactose Monosaccharide

3-Deoxy-3-fluoro-D-galactose can be used in the diastereoselective synthesis of the borylated D-galactose monosaccharide 3-Boronic-3-Deoxy-D-Galactose .

Galectin-1 Binding

3-Deoxy-3-fluoro-D-galactose derivatives have been studied for their affinity for galectin-1, a galactoside-binding protein .

Wirkmechanismus

Target of Action

3-Deoxy-3-fluoro-D-galactose (3DFGal) primarily targets the metabolic pathway of gram-positive pathogens . It is used as a tool for studying the enzymatic reaction catalyzed by galactokinase , which is involved in the conversion of 3DFGal to D-galactose .

Mode of Action

The interaction of 3DFGal with its targets results in a shift in the metabolic pathway of gram-positive pathogens from glycolysis to gluconeogenesis . This shift is facilitated by the compound’s structural similarity to D-galactose, allowing it to bind to the same enzymes and receptors .

Biochemical Pathways

3DFGal affects the glycolysis and gluconeogenesis pathways. By mimicking D-galactose, it competes for the same enzymes involved in these pathways . This competition results in a shift from glycolysis, the breakdown of glucose for energy, to gluconeogenesis, the production of glucose from non-carbohydrate sources .

Result of Action

The primary result of 3DFGal’s action is the shift in metabolic pathways in gram-positive pathogens . This shift can potentially disrupt the normal metabolic processes of these pathogens, inhibiting their growth and proliferation .

Action Environment

The action of 3DFGal can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of 3DFGal hydrolysis . Furthermore, the presence of other sugars, such as glucose, could potentially affect the compound’s efficacy by competing for the same metabolic pathways . .

Eigenschaften

IUPAC Name |

(3S,4S,5S,6R)-4-fluoro-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMRBAMACDBPKO-SVZMEOIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Deoxy-3-fluoro-D-galactose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

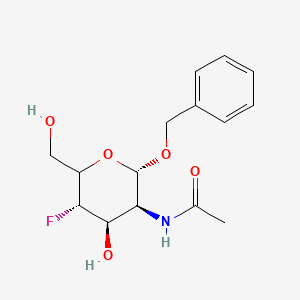

![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)

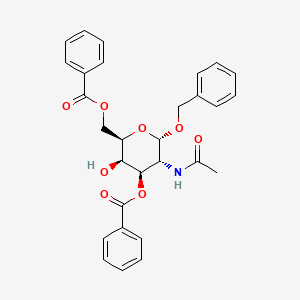

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)

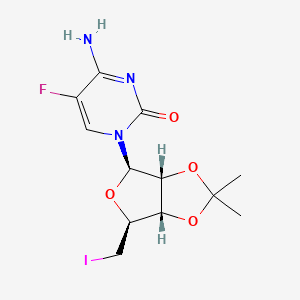

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)